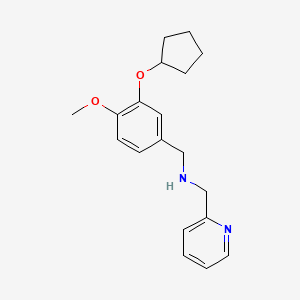
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. PPYM is a small molecule that belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to exhibit various biochemical and physiological effects in animal models. These effects include analgesia, antidepressant-like effects, and anxiolytic effects. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has also been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the central nervous system. However, one limitation of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Direcciones Futuras
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and epilepsy. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone and to identify any potential side effects or toxicity.
Métodos De Síntesis
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of 4-phenylpiperidine with 3-bromopyridine in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylpiperidine with 3-chloropyridine in the presence of a base and a palladium catalyst.
Aplicaciones Científicas De Investigación
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the effects of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone on the central nervous system and found that it exhibited antidepressant-like effects in animal models. Another study found that (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone exhibited potent analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-7-4-10-18-13-16)19-11-8-15(9-12-19)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZMUYVBSTMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)




![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)